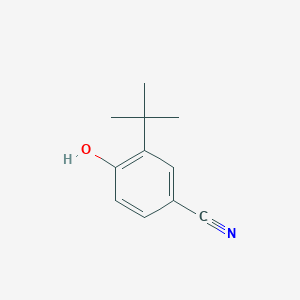

3-(tert-Butyl)-4-hydroxybenzonitrile

Übersicht

Beschreibung

3-(tert-Butyl)-4-hydroxybenzonitrile is an organic compound characterized by a tert-butyl group attached to a hydroxybenzonitrile structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(tert-Butyl)-4-hydroxybenzonitrile typically involves the introduction of a tert-butyl group to a hydroxybenzonitrile precursor. One common method is the Friedel-Crafts alkylation, where tert-butyl chloride reacts with 4-hydroxybenzonitrile in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of microreactor technology can enhance the reaction rate and yield by providing precise control over reaction parameters.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form quinones or other oxidized derivatives.

Reduction: The nitrile group can be reduced to an amine using reagents such as lithium aluminum hydride.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.

Major Products Formed:

Oxidation: Quinones or hydroxyquinones.

Reduction: 3-(tert-Butyl)-4-aminobenzonitrile.

Substitution: Various substituted benzonitriles depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

3-(tert-Butyl)-4-hydroxybenzonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in medicinal chemistry.

Medicine: Explored for its antioxidant properties and potential therapeutic applications.

Industry: Utilized in the production of polymers and advanced materials due to its stability and reactivity.

Wirkmechanismus

The mechanism of action of 3-(tert-Butyl)-4-hydroxybenzonitrile involves its interaction with molecular targets through its hydroxy and nitrile functional groups. The hydroxy group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate biological pathways and exert various effects depending on the context.

Vergleich Mit ähnlichen Verbindungen

2,6-Di-tert-butyl-4-methylphenol (Butylated hydroxytoluene): Known for its antioxidant properties.

2-tert-Butyl-4-methoxyphenol (Butylated hydroxyanisole): Used as a food preservative and antioxidant.

Uniqueness: 3-(tert-Butyl)-4-hydroxybenzonitrile is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. Its tert-butyl group provides steric hindrance, enhancing its stability, while the hydroxy and nitrile groups offer versatile reactivity for various chemical transformations.

Biologische Aktivität

3-(tert-Butyl)-4-hydroxybenzonitrile is an organic compound notable for its unique structural features and potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound consists of a hydroxyl group, a nitrile group, and a tert-butyl substituent on a benzene ring. This configuration contributes to its antioxidant properties and potential therapeutic applications.

Biological Activity

1. Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. This property is crucial in protecting cells from oxidative stress, which is linked to various diseases, including neurodegenerative disorders and cancer. The compound's ability to scavenge free radicals may contribute to its protective effects against cellular damage caused by oxidative stress.

2. Neuroprotective Effects

Studies have explored the neuroprotective potential of this compound. In vitro experiments demonstrated that this compound could reduce neuroinflammation and neuronal apoptosis in models of Alzheimer's disease (AD). Specifically, it has been shown to decrease levels of pro-inflammatory cytokines such as TNF-α and mitigate the accumulation of amyloid-beta plaques, which are characteristic of AD pathology .

3. Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on various cancer cell lines. The compound exhibited selective cytotoxicity against high-grade glioma cell lines, with IC50 values indicating significant antiproliferative effects. These findings suggest its potential as a chemotherapeutic agent .

The biological activity of this compound can be attributed to several mechanisms:

- Radical Scavenging: The hydroxyl group in the compound plays a pivotal role in its ability to donate electrons and neutralize free radicals.

- Modulation of Inflammatory Pathways: By inhibiting the expression of inflammatory mediators, the compound may help reduce neuroinflammation associated with neurodegenerative diseases.

- Interference with Cancer Cell Metabolism: The compound's structural features may allow it to interact with specific molecular targets involved in cancer cell proliferation and survival.

Study 1: Antioxidant Activity Assessment

A study assessed the antioxidant capacity of this compound using various assays, including DPPH and ABTS radical scavenging tests. Results indicated that the compound displayed a strong capacity to neutralize free radicals, comparable to established antioxidants like ascorbic acid.

Study 2: Neuroprotection in Alzheimer's Models

In a scopolamine-induced model of Alzheimer's disease, treatment with this compound resulted in a significant reduction in cognitive deficits and amyloid plaque formation compared to control groups. Histological analyses revealed decreased levels of neuroinflammation markers in treated subjects .

Study 3: Cytotoxicity Against Glioma Cells

Research involving various glioma cell lines demonstrated that this compound inhibited cell viability significantly at concentrations ranging from 10 µM to 100 µM over 72 hours. The compound's selectivity for cancer cells over normal glial cells highlights its potential therapeutic applications .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-Hydroxybenzonitrile | Lacks tert-butyl group | Moderate antioxidant activity |

| 3-Hydroxy-4-tert-butylaniline | Amino group instead of nitrile | Different pharmacological effects |

| 4-Cyanophenol | Nitrile group at position 4 | Used in dye synthesis |

| 2-Hydroxy-5-tert-butylaniline | Hydroxyl at position 2 | Potentially different biological activities |

This table illustrates how structural variations among similar compounds influence their biological activities.

Eigenschaften

IUPAC Name |

3-tert-butyl-4-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-11(2,3)9-6-8(7-12)4-5-10(9)13/h4-6,13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOQNZPYFQSOAJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=CC(=C1)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80594013 | |

| Record name | 3-tert-Butyl-4-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4910-04-7 | |

| Record name | 3-tert-Butyl-4-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.